molecular formula C6H5F3N2O2 B11904119 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate

Cat. No.: B11904119
M. Wt: 194.11 g/mol
InChI Key: LBSHUYLIILCLKZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate is a fluorinated ketone derivative featuring a pyrazine heterocycle and a trifluoromethyl group. Its hydrate form enhances solubility, making it valuable in pharmaceutical synthesis and materials science. The compound’s reactivity is influenced by the electron-withdrawing trifluoroacetyl group and the nitrogen-rich pyrazine ring, which facilitate nucleophilic substitutions and coordination chemistry.

Properties

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyrazin-2-ylethanone;hydrate

InChI

InChI=1S/C6H3F3N2O.H2O/c7-6(8,9)5(12)4-3-10-1-2-11-4;/h1-3H;1H2

InChI Key

LBSHUYLIILCLKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)C(F)(F)F.O

Origin of Product

United States

Preparation Methods

Nucleophilic Trifluoromethylation of Pyrazine Derivatives

A widely adopted strategy involves nucleophilic trifluoromethylation of pyrazine-2-carbaldehyde derivatives. This method leverages trimethyl(trifluoromethyl)silane (TMS-CF₃) as a trifluoromethyl source, catalyzed by tetrabutylammonium fluoride (TBAF). The reaction proceeds via a two-step mechanism:

  • Aldehyde Activation : Pyrazine-2-carbaldehyde reacts with TMS-CF₃ in tetrahydrofuran (THF) at 0°C to form a silyl ether intermediate .

  • Hydrolysis : The intermediate undergoes hydrolysis with aqueous HCl, yielding 2,2,2-trifluoro-1-(pyrazin-2-yl)ethanone .

Key Conditions :

  • Solvent: THF

  • Catalyst: TBAF (0.01 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 54–68%

Limitations :

  • Requires strict anhydrous conditions.

  • Silane reagents are moisture-sensitive, complicating scalability.

Condensation with Trifluoroacetic Acid Derivatives

Patented routes utilize trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate to introduce the trifluoromethyl group. For example, a 2015 Chinese patent describes the reaction of 2-chloroethylamine hydrochloride with ethyl trifluoroacetate in toluene, followed by cyclization with hydrazine hydrate .

Procedure :

  • Alkylation : 2-Chloroethylamine hydrochloride reacts with ethyl trifluoroacetate in toluene at 30–35°C for 2 hours .

  • Cyclization : Glycine ethyl ester hydrochloride is added, and the mixture is refluxed at 90–95°C to form a triazolopyrazine intermediate .

  • Hydration : The intermediate is treated with 35% HCl to yield the hydrate form .

Optimization :

  • Replacing sodium carbonate with potassium carbonate increases yield to 83.6% .

  • Solvent choice (toluene > methanol) improves product purity .

Reductive Amination and Cyclization

A 2011 patent outlines a route combining reductive amination and cyclization :

  • Hydrazine Coupling : 2-Chloropyrazine reacts with hydrazine hydrate in ethanol at 60°C .

  • Trifluoroacetylation : The intermediate is treated with TFAA in chlorobenzene under methanesulfonic acid catalysis .

  • Reduction : Palladium-on-carbon (Pd/C) catalyzes hydrogenation to form the tetrahydrotriazolopyrazine core .

Critical Parameters :

  • pH control (pH = 6 during hydrazine coupling) .

  • Catalyst loading (5% Pd/C achieves full conversion) .

Purification and Hydration Techniques

Post-synthesis purification is critical due to the compound’s hygroscopicity. Common methods include:

  • Solvent Extraction : Ethyl acetate/water partitioning removes polar impurities .

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:6) eluent resolves regioisomers .

  • Crystallization : Hydrate formation is induced by cooling saturated ethanol solutions to 0°C .

Physical Properties :

PropertyValueSource
Molecular Weight176.10 g/mol
Melting Point69–71°C
StabilityHygroscopic

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Nucleophilic Trifluoromethylation54–68ModerateHigh
Condensation with TFAA83.6HighModerate
Halogen ExchangeN/ALowLow
Reductive Amination75–85HighModerate

Recommendations :

  • For lab-scale synthesis, Method 1 offers flexibility despite moderate yields.

  • Industrial applications favor Method 2 or 4 due to higher throughput and yields .

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoromethyl Group

The trifluoromethyl group participates in nucleophilic substitution reactions under specific conditions. For example:

  • Hydrolysis : Reacts with aqueous bases to yield carboxylic acid derivatives, though this is less common due to the stability of the C–F bond .

  • Amination : Substitution with amines (e.g., hydrazines) generates trifluoromethylamine intermediates, often utilized in heterocycle synthesis .

Carbonyl Reactivity

The ketone group undergoes classical carbonyl reactions:

Condensation Reactions

  • With Hydrazines : Forms hydrazones or pyrazole derivatives. For instance, reaction with phenylhydrazine produces 3-trifluoromethylpyrazoles, as demonstrated in cyclocondensation protocols .

    C6H3F3N2O+NH2NH2C7H5F3N4+H2O\text{C}_6\text{H}_3\text{F}_3\text{N}_2\text{O} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_7\text{H}_5\text{F}_3\text{N}_4 + \text{H}_2\text{O}

    Conditions : Ethanol, reflux (12–24 h), yields 63–88% .

Nucleophilic Additions

  • Alcohols : Forms hemiacetals or acetals under acidic catalysis.

  • Grignard Reagents : Adds to the carbonyl, though steric hindrance from the pyrazine ring may limit reactivity .

Electrophilic Aromatic Substitution (EAS)

The pyrazine ring undergoes EAS at the N-1 and C-5 positions due to electron-deficient nature:

  • Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C .

  • Halogenation : Chlorination or bromination occurs regioselectively at C-5 .

Reduction Reactions

  • Carbonyl Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, though the trifluoromethyl group remains intact.

    C6H3F3N2ONaBH4C6H5F3N2O\text{C}_6\text{H}_3\text{F}_3\text{N}_2\text{O} \xrightarrow{\text{NaBH}_4} \text{C}_6\text{H}_5\text{F}_3\text{N}_2\text{O}

Coordination Chemistry

The pyrazine nitrogen acts as a ligand for transition metals:

  • Palladium complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Copper-mediated coupling : Facilitates C–N bond formation in triazole synthesis .

Stability and Byproduct Analysis

  • Hydrolytic Stability : Resists hydrolysis under neutral conditions but degrades in strong acids/bases .

  • Thermal Decomposition : Above 200°C, releases trifluoroacetic acid and pyrazine derivatives .

This reactivity profile positions this compound as a versatile intermediate in medicinal chemistry, particularly for synthesizing trifluoromethylated heterocycles with potential bioactivity .

Scientific Research Applications

Pharmaceutical Synthesis

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. The introduction of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. For instance, compounds derived from 2,2,2-trifluoro-1-(pyrazin-2-yl)ethanone hydrate have shown promise in improving the efficacy of inhibitors targeting poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .

Agrochemical Development

In agrochemistry, this compound serves as a precursor for synthesizing herbicides and pesticides. The stability imparted by the trifluoromethyl group contributes to the longevity and effectiveness of these agrochemicals in agricultural applications. Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Material Science

The unique properties of fluorinated compounds have led to their exploration in material science. Specifically, this compound has been investigated for its potential use in developing advanced materials with specific thermal and chemical resistance properties .

Case Study 1: Synthesis of PARP Inhibitors

A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against PARP enzymes. The introduction of the trifluoromethyl group was pivotal in enhancing the binding affinity to the target protein, leading to improved therapeutic outcomes in cancer models .

Case Study 2: Development of Fluorinated Agrochemicals

Research conducted on fluorinated agrochemicals derived from this compound revealed increased efficacy against specific pests compared to traditional non-fluorinated versions. This was attributed to improved lipophilicity and metabolic stability provided by the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone group can form hydrogen bonds with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in aromatic substituents, halogenation patterns, and hydration states. Key examples include:

Compound Name Substituent Fluorine Content Hydration State Key Applications
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate Pyrazin-2-yl 3 F atoms Hydrate form Pharmaceutical intermediates, coordination chemistry
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone hydrate (CAS 1356086-78-6) 6-Chloropyridin-3-yl 3 F atoms Hydrate form Agrochemicals, kinase inhibitors
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride (CAS 1588441-22-8) Pyridin-3-yl 3 F atoms Hydrochloride salt Catalysis, ligand synthesis
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride 5-Bromopyridin-3-yl 3 F atoms Hydrochloride salt Radiolabeling precursors, cross-coupling reactions
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanone (CAS 1339862-66-6) Tetrahydrofuran-3-yl 3 F atoms Anhydrous Polymer chemistry, chiral synthons

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyrazine and pyridine derivatives exhibit higher electronic delocalization compared to tetrahydrofuran analogs, impacting their reactivity in cross-coupling reactions .
  • Hydrate vs. Salt Forms : Hydrates (e.g., the target compound) improve aqueous solubility, whereas hydrochloride salts (e.g., CAS 1588441-22-8) enhance crystallinity and stability .

Physicochemical Properties

  • NMR Spectroscopy: The trifluoroacetyl group in the target compound shows characteristic <sup>19</sup>F NMR shifts near δ = −81 ppm, consistent with analogs like 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (δ = −81.73 ppm, ) . Pyrazine protons resonate at δ = 8.27–7.87 ppm in <sup>1</sup>H NMR, distinct from pyridine analogs (e.g., δ = 8.27–7.94 ppm in 4-nitrophenyl derivatives) due to ring current effects .
  • Thermal Stability: Hydrate forms generally exhibit lower melting points than anhydrous or salt forms. For example, hydrazine hydrate-derived pyridazinones () decompose above 200°C, whereas hydrochloride salts (e.g., CAS 1588441-22-8) remain stable up to 250°C .

Biological Activity

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural properties. The trifluoromethyl group and the pyrazine ring contribute to its biological activity, making it a subject of interest in various pharmacological studies.

The molecular formula of this compound is C6_6H3_3F3_3N2_2O, with a molecular weight of approximately 176.096 g/mol. Its structure includes a trifluoromethyl group which enhances lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC6_6H3_3F3_3N2_2O
Molecular Weight176.096 g/mol
IUPAC NameThis compound
CAS Number1147103-48-7

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity
Studies have shown that compounds with pyrazine and trifluoromethyl moieties can possess antimicrobial properties. The specific mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
In vitro tests demonstrated that derivatives of pyrazine compounds showed significant activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial for enhancing the potency of these compounds against resistant strains .

2. Anticancer Properties
Research into the anticancer potential of this compound has revealed promising results. The compound has been evaluated for its ability to induce apoptosis in cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry reported that similar trifluoromethylated pyrazine derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways through caspase activation .

3. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes that are crucial in various metabolic pathways.

Research Findings:
Docking studies have suggested that this compound can bind effectively to active sites of target enzymes, potentially leading to the development of new inhibitors for therapeutic applications .

The biological activity of this compound is largely influenced by its chemical structure. The trifluoromethyl group increases electron-withdrawing effects, enhancing reactivity towards nucleophiles and facilitating interactions with biological macromolecules.

Q & A

Basic: What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone hydrate, and how can purity be optimized?

Answer:
A common method involves nucleophilic substitution or condensation reactions using trifluoroacetyl precursors and pyrazine derivatives. For example:

  • Step 1: React 2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS 5042-30-8) with pyrazine-2-carbonyl chloride under anhydrous conditions in THF at 0–5°C .
  • Step 2: Quench with ice-cold water to isolate the crude product.
  • Purification: Recrystallize from methanol or ethanol to achieve ≥95% purity. Use HPLC (C18 column, acetonitrile/water mobile phase) for final purity verification .

Key Optimization:

  • Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of trifluoroacetyl intermediates.
  • Monitor reaction progress via TLC (silica gel, UV detection at 254 nm).

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use in a certified fume hood to avoid inhalation .
  • Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Desiccants (e.g., silica gel) are recommended for hygroscopic batches .
  • Spill Management: Absorb with inert material (e.g., sand), seal in containers, and dispose as hazardous waste .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) be resolved to confirm structural integrity?

Answer:
Compare experimental data with computational models (DFT) and reference databases (NIST Chemistry WebBook):

Technique Key Peaks/Shifts Reference
¹H-NMR δ 8.9 (pyrazine H), δ 4.1 (CF₃CO)
¹³C-NMR δ 185.5 (C=O), δ 120–130 (pyrazine C)
IR 1685 cm⁻¹ (C=O stretch), 1130 cm⁻¹ (C-F)

Resolution Strategy:

  • For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign coupling interactions .
  • Cross-validate IR with gas-phase spectra from NIST to exclude solvent artifacts .

Advanced: What strategies are effective in analyzing its reactivity under different pH and solvent conditions?

Answer:

  • Hydrolysis Studies: Reflux in aqueous HCl (1M) or NaOH (1M) at 80°C for 24h. Monitor degradation via LC-MS to identify products (e.g., trifluoroacetic acid, pyrazine derivatives) .
  • Solvent Effects: Test polar aprotic (DMSO) vs. protic (ethanol) solvents in nucleophilic substitutions. Kinetic analysis (UV-Vis at 280 nm) reveals faster reactivity in DMSO due to stabilization of transition states .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Elemental Analysis: Confirm C, H, N, F content (deviation <0.3% theoretical).
  • Mass Spectrometry: ESI-MS in positive mode for [M+H]⁺ (expected m/z: ~249.1).
  • X-ray Diffraction: Resolve hydrate crystal structure (space group, hydrogen bonding) .

Advanced: How to design experiments to study its stability and degradation pathways?

Answer:

  • Accelerated Stability Testing:
    • Thermal: Heat at 40°C/75% RH for 4 weeks. Analyze degradation via ¹⁹F-NMR to track CF₃ group integrity .
    • Photooxidation: Expose to UV light (λ = 254 nm) in O₂-saturated solutions. Identify radicals via EPR spectroscopy .
  • Mechanistic Insight: Use DFT calculations (Gaussian 16) to model degradation pathways and compare with experimental LC-MS/MS data .

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